molecular formula C23H30N4O8 B12516480 L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- CAS No. 652977-19-0

L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl-

Cat. No.: B12516480
CAS No.: 652977-19-0
M. Wt: 490.5 g/mol
InChI Key: LAVWSTXBJJRJMH-XSLAGTTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- is a synthetic peptide compound provided For Research Use Only. This product is intended for use in laboratory research applications and is strictly not for diagnostic, therapeutic, or personal use. As a peptide sequence featuring a tyrosine-proline-proline motif, it is of significant interest in biochemical and physiological studies. The N-terminal L-aspartic acid residue, a non-essential amino acid that functions as a key metabolite in the urea cycle, gluconeogenesis, and the malate-aspartate shuttle for maintaining cellular redox balance , adds specific charge and functional properties to the molecule. Researchers can utilize this compound to investigate peptide structure-activity relationships, receptor binding affinities, and enzymatic processing. Peptides containing tyrosine and proline residues are often explored for their potential roles in signaling pathways and neuromodulation, given that similar structures are found in endogenous bioactive peptides . The presence of consecutive proline residues suggests a potential influence on the peptide's secondary structure and conformational stability. This product is suited for in-vitro studies in fields such as neurobiology, medicinal chemistry, and pharmacology.

Properties

CAS No.

652977-19-0

Molecular Formula

C23H30N4O8

Molecular Weight

490.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanedioic acid

InChI

InChI=1S/C23H30N4O8/c24-15(11-13-5-7-14(28)8-6-13)21(32)27-10-2-4-18(27)22(33)26-9-1-3-17(26)20(31)25-16(23(34)35)12-19(29)30/h5-8,15-18,28H,1-4,9-12,24H2,(H,25,31)(H,29,30)(H,34,35)/t15-,16-,17-,18-/m0/s1

InChI Key

LAVWSTXBJJRJMH-XSLAGTTESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

General SPPS Protocol

The SPPS methodology for synthesizing this tetrapeptide typically follows these fundamental steps:

  • Resin Selection and Loading : The synthesis begins with the attachment of the C-terminal amino acid (L-aspartic acid) to an appropriate resin, commonly using 2-chlorotrityl or Wang resin for C-terminal carboxylic acids.

  • Deprotection : Removal of the N-terminal protecting group (commonly Fmoc) from the resin-bound amino acid using a base such as piperidine in DMF.

  • Coupling : Activation and coupling of the next amino acid (the first L-proline) using appropriate coupling reagents.

  • Sequential Addition : Repetition of deprotection and coupling steps to add the second L-proline followed by L-tyrosine.

  • Cleavage and Deprotection : Final removal of the peptide from the resin and simultaneous deprotection of side-chain protecting groups using an appropriate cleavage cocktail.

Coupling Reagents Evaluation

The selection of appropriate coupling reagents is crucial for efficient peptide bond formation, particularly when incorporating proline residues, which can be sterically hindered. Table 1 presents a comparative analysis of various coupling reagents and their effectiveness in peptide synthesis.

Table 1. Evaluation of Coupling Reagents for Peptide Bond Formation

Coupling Reagent Equivalents Base Equivalents Solvent % Coupled % Uncoupled % Byproduct
TCFH 3 NMI 9 CH₂Cl₂ 89* 0 10
Ghosez 4.2 NaHCO₃ 30 CH₂Cl₂ 67 0 22
BTC 1 2,4,6-collidine 10 THF 33 21 28
COMU 5 DIEA 10 DMF 13 17 53
PyBOP 3 DIEA 6 DMF 6 35 41

*Possible epimerization was detected by LC-MS analysis.

The data suggests that TCFH (chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) in combination with NMI (N-methylimidazole) provides the highest coupling efficiency, though with a risk of epimerization. For the synthesis of L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl-, careful consideration of stereochemical integrity is essential, particularly when incorporating multiple proline residues.

Detailed Synthetic Approach for L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl-

Resin Selection and Preparation

The synthesis typically begins with the selection of an appropriate solid support. For peptides with a C-terminal carboxylic acid like L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl-, 2-chlorotrityl resin is often preferred as it allows mild cleavage conditions that minimize side reactions.

Assembly of the Peptide Chain

The specific protocol for assembling L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- involves the following steps:

  • Loading of First Amino Acid : Fmoc-L-Asp(OtBu)-OH is attached to 2-chlorotrityl resin (loading capacity 0.8-1.0 mmol/g) by treatment with DIPEA (N,N-diisopropylethylamine) in anhydrous DCM for 2 hours at room temperature.

  • Fmoc Deprotection : The Fmoc group is removed using 20% piperidine in DMF (2 × 10 min), followed by washing with DMF, DCM, and DMF.

  • Coupling of First Proline : Fmoc-L-Pro-OH (3 equiv.) is activated with HBTU (3 equiv.) and DIPEA (6 equiv.) in DMF and added to the resin-bound aspartic acid. The reaction proceeds for 1-2 hours at room temperature.

  • Second Proline Addition : After Fmoc deprotection, the second proline residue is coupled using the same conditions as the first.

  • Final Amino Acid Addition : Fmoc-L-Tyr(tBu)-OH is coupled as the N-terminal residue following the same procedure as previous couplings.

  • Final Deprotection : The N-terminal Fmoc group is removed with 20% piperidine in DMF.

  • Cleavage from Resin : The peptide is cleaved from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

Special Considerations for Proline Residues

The incorporation of consecutive proline residues requires special attention due to their cyclic structure and tendency to form cis-peptide bonds. Additionally, the risk of diketopiperazine (DKP) formation during the synthesis of proline-containing peptides necessitates optimization of the deprotection conditions.

Research has shown that the use of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) instead of conventional 20% piperidine/DMF can drastically reduce DKP formation when working with proline-containing sequences.

Alternative Synthesis Strategies

Solution-Phase Synthesis

While SPPS is the preferred method, solution-phase synthesis represents an alternative approach for preparing L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl-.

The solution-phase approach typically involves:

  • Fragment Synthesis : Preparation of the dipeptide segments (Tyr-Pro and Pro-Asp) with appropriate protecting groups.

  • Fragment Coupling : Condensation of the protected fragments to form the complete tetrapeptide.

  • Global Deprotection : Removal of all protecting groups under appropriate conditions.

One significant advantage of this approach is the ability to purify intermediates, potentially leading to higher final purity. However, it is generally more labor-intensive and time-consuming than SPPS.

Enzymatic Methods

Enzymatic methods have been explored for peptide synthesis, though they are less commonly applied to the specific preparation of L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl-. These approaches utilize proteases under controlled conditions to catalyze the formation of peptide bonds. While potentially offering high stereoselectivity, enzymatic methods often struggle with the incorporation of non-natural amino acids and may have limitations with proline-containing sequences.

Purification Techniques

Chromatographic Methods

After cleavage from the resin, the crude peptide requires purification to remove truncated sequences, deletion products, and other impurities. The following methods are commonly employed:

  • Reversed-Phase HPLC : The primary method for purification, typically using C18 columns with gradients of acetonitrile/water containing 0.1% TFA or formic acid.

  • Gel Filtration : Can be used for initial purification, with Sephadex G-25 being particularly effective for separating the target peptide from smaller fragments.

  • Partition Chromatography : A complementary approach using Sephadex G-25 with solvent systems such as n-butanol-water-acetic acid-pyridine (5:5:1:1).

Purification Protocol

A typical purification protocol for L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- might include:

  • Precipitation : After cleavage, the peptide is precipitated in cold diethyl ether, centrifuged, and the pellet washed several times with ether to remove scavengers and small molecule impurities.

  • Initial Purification : The crude peptide is dissolved in a small volume of water/acetonitrile and subjected to gel filtration on Sephadex G-25.

  • Final Purification : Fractions containing the target peptide are pooled and further purified by preparative RP-HPLC.

  • Analytical Control : The purity of the final product is assessed by analytical HPLC, mass spectrometry, and potentially NMR spectroscopy.

Analytical Characterization

Characterization of the synthesized L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- typically involves:

  • HPLC Analysis : To confirm purity, typically >95% for research applications.

  • Mass Spectrometry : To verify the correct molecular weight (expected [M+H]⁺ = 491.5 m/z).

  • NMR Spectroscopy : For structural confirmation and assessment of conformational properties.

  • Amino Acid Analysis : To confirm the correct ratio of amino acid components after complete hydrolysis.

Challenges in Synthesis and Troubleshooting

Common Challenges

Several challenges may arise during the synthesis of L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl-:

  • Diketopiperazine Formation : The presence of proline residues increases the risk of diketopiperazine formation, especially during Fmoc removal steps.

  • Incomplete Coupling : Proline residues can exhibit reduced reactivity due to steric hindrance.

  • Aspartic Acid Side Reactions : Aspartic acid is prone to aspartimide formation during synthesis, which can lead to unwanted side products.

Troubleshooting Strategies

Table 2. Troubleshooting Strategies for Common Synthesis Issues

Problem Potential Cause Solution
Diketopiperazine formation Basic conditions during Fmoc removal Use 2% DBU/5% piperazine/NMP instead of 20% piperidine/DMF
Incomplete coupling Steric hindrance of proline Extend coupling times; use more efficient coupling reagents like TCFH
Aspartimide formation TFA exposure during synthesis Add 2% anisole to TFA cleavage mixture; reduce cleavage time
Poor solubility of intermediates Peptide aggregation Add chaotropic agents (LiCl, HFIP) to coupling solutions
Epimerization Excessive activation time Reduce activation time; lower reaction temperature

Recent Advances in Methodology

Recent research has introduced several innovations that can improve the synthesis of proline-containing peptides like L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl-:

  • Microwave-Assisted Synthesis : Can accelerate coupling reactions and improve yields, particularly for difficult sequences containing proline residues.

  • Alternative Protecting Groups : The use of N-trityl amino acids in combination with PyAOP as a coupling reagent has been shown to suppress diketopiperazine formation in Fmoc/tBu solid-phase peptide synthesis.

  • Alloc Protection Strategy : The allyloxycarbonyl (Alloc) protecting group has emerged as an alternative to Fmoc protection for challenging sequences. Its removal under neutral conditions with catalytic amounts of Pd(PPh₃)₄ in the presence of PhSiH₃ as a scavenger allows for tandem deprotection-coupling reactions that can suppress diketopiperazine formation.

Chemical Reactions Analysis

Reactions with Formaldehyde

Formaldehyde reacts selectively with residues in the peptide:

  • Aspartic acid : Forms hydroxymethylated adducts or participates in cyclization .

  • Tyrosine : Undergo hydroxymethylation at phenolic -OH groups, forming 21 (Supplementary Table 1 in ).

  • Proline : Stable to formaldehyde under mild conditions but forms cross-links at elevated pH .

ResidueProductConditions
Aspartic acidCyclized lactam (e.g., 11 , 12 )pH 9, 48h
TyrosineHydroxymethylated adduct (21 )pH 7–9

Racemization Kinetics

Racemization of aspartic acid and tyrosine residues occurs under thermal stress. At 100°C:

  • Aspartic acid : Half-life (t1/2t_{1/2}) = 13 hours at pH 6.8 .

  • Tyrosine : No direct data, but analogous phenylalanine residues in peptides show t1/2t_{1/2} = 23 hours at pH 6.8 .

ConditionAspartic Acid t1/2t_{1/2} (h)Tyrosine t1/2t_{1/2} (h)
pH 4.047>500
pH 6.813~23 (estimated)

Acid-Base Reactions and α-Proton Lability

Proline residues exhibit enhanced α-proton acidity due to stereoelectronic effects:

  • Protofugality : Prolyl α-protons in cyclic peptides (e.g., diketopiperazines) show 3–89× higher kinetic acidity than alanyl/tyrosyl residues .

  • Brønsted analysis : Prolyl pKa ≈ 23.7 (vs. tyrosyl pKa ≈ 25.5) .

ResidueRelative Reactivity (kDOk_{DO})pKa Estimate
Prolyl1.05 × 103^{-3}23.7
Tyrosyl2.6 × 105^{-5}25.5

Enzymatic and Hydrolytic Degradation

  • Aspartic acid cleavage : Susceptible to proteases like pepsin at acidic pH.

  • Proline stability : Resistant to hydrolysis due to cyclic structure but forms diketopiperazines (DKPs) under dehydration .

Key Mechanistic Insights

  • Proline conformation : The gauche effect from C4 substitution stabilizes endo ring puckering, enhancing α-proton acidity .

  • Aspartic acid racemization : Proceeds via diketopiperazine intermediates, with rate constants following first-order kinetics .

  • Formaldehyde cross-linking : Thermodynamically driven by lactam formation at asparagine residues .

Experimental data from diverse methodologies—including NMR kinetics , hydrogen-deuterium exchange , and oscillating chemical systems —validate these reaction pathways. This peptide’s reactivity profile underscores its utility in studying peptide stability, post-translational modifications, and bioorthogonal chemistry.

Scientific Research Applications

Synthesis of L-Aspartic Acid, L-Tyrosyl-L-Prolyl-L-Prolyl

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method involves the following steps:

  • Anchoring : A protected amino acid is anchored to a solid resin.
  • Sequential Addition : Protected amino acids are sequentially added to the growing peptide chain.
  • Deprotection : Each amino acid is deprotected after attachment to allow for further additions.
  • Cleavage : The completed peptide is cleaved from the resin and purified.

SPPS is favored for its efficiency and ability to produce high-purity peptides, making it suitable for both research and industrial applications.

L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl has been investigated for its role in protein-protein interactions and modulation of enzyme activities. It can interact with specific molecular targets such as enzymes or receptors, influencing their activity and affecting metabolic processes. For example, studies indicate that dipeptides containing tyrosine can affect ATP availability in Chinese hamster ovary (CHO) cells differently based on their amino acid combinations .

Research Applications

The unique structure of L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl makes it valuable for various research applications:

  • Biochemical Studies : It serves as a model compound for studying peptide structure-function relationships.
  • Cell Culture Media : Dipeptides like this one enhance the solubility and stability of amino acids in cell culture media, improving cell viability and productivity in biopharmaceutical production .
  • Metabolic Engineering : It is used to optimize metabolic pathways in mammalian cells, particularly in the production of monoclonal antibodies .

Case Studies

  • Cell Culture Optimization : Research demonstrated that supplementation with L-Tyrosyl-L-Prolyl significantly increased ATP availability in CHO cells compared to other dipeptides. This enhancement led to improved cell growth and productivity metrics during monoclonal antibody production .
  • Enzyme Modulation Studies : Investigations into the interaction between this peptide and various enzymes have shown that it can act as both an inhibitor and activator depending on the specific enzyme target. This dual functionality is crucial for developing new therapeutic strategies targeting metabolic disorders.

Mechanism of Action

The mechanism of action of L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Key Structural Analogs:

Compound Name Sequence Molecular Formula Molar Mass (g/mol) CAS Number Key Features
L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- Asp-Tyr-Pro-Pro C₃₉H₅₄N₁₀O₁₄ 886.9 675134-37-9 Contains Tyr-Pro-Pro motif; acidic side chain from Asp
L-Glutamic acid, L-phenylalanyl-L-asparaginyl-L-prolylglycyl-L-tyrosyl- Glu-Phe-Asn-Pro-Gly-Tyr C₃₃H₄₄N₆O₁₀ 684.74 690236-06-7 Longer chain with Glu; lacks Pro repetition
L-Aspartic acid, L-histidyl-L-α-aspartyl-L-alanyl-L-prolyl-L-isoleucylglycyl-L-tyrosyl- Asp-His-Asp-Ala-Pro-Ile-Gly-Tyr C₃₉H₅₄N₁₀O₁₄ 886.9 207111-98-6 Includes His and Ile; complex hydrogen bonding

Structural Insights :

  • Proline Repetition : The Tyr-Pro-Pro sequence in the target compound may enhance structural rigidity due to proline’s cyclic side chain, influencing conformational stability .

Functional and Application-Based Comparisons

Thermal Stability and Crystal Behavior

L-Aspartic acid and its derivatives exhibit unique thermal properties. For example:

  • L-Aspartic Acid: Shows negative thermal expansion (NTE) along the ac plane when heated to 220°C, attributed to shear deformations in monoclinic crystals. This contrasts with L-Glutamic Acid, which has orthorhombic crystals and positive thermal expansion .
  • DL-Aspartic Acid : Shares similar NTE behavior with L-aspartic acid but differs in hydrogen bonding patterns, affecting thermal deformation tensor parameters .

Enzymatic and Metabolic Roles

  • Enzymatic Conversion : L-Aspartic acid is a precursor for L-alanine production via β-decarboxylase activity in Pseudomonas dacunhae, highlighting its role in biomanufacturing .
  • Neurological Studies : Derivatives like L-Aspartic acid di-tert-butyl ester hydrochloride are compared to L-glutamic acid analogs in neurotransmitter-related research, emphasizing structural specificity in receptor interactions .

Data Tables Highlighting Key Comparisons

Table 1: Functional Properties of Amino Acids and Derivatives

Compound Thermal Expansion Behavior (up to 220°C) CO₂/HC Reduction Efficiency Enzymatic Conversion Efficiency
L-Aspartic Acid NTE along ac plane 37% HC reduction High (precursor to L-alanine)
L-Glutamic Acid Positive thermal expansion Not reported Limited (less reactive)
DL-Aspartic Acid NTE with varied H-bonding Not applicable Not studied

Biological Activity

L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl is a dipeptide that has garnered attention for its potential biological activities, particularly in metabolic processes and protein interactions. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Overview of the Compound

L-Aspartic acid is a non-essential amino acid involved in various metabolic pathways, while L-tyrosyl and L-prolyl are important for protein synthesis and structural stability. The combination of these amino acids into a dipeptide form may enhance their biological functions.

Metabolic Implications

Research indicates that dipeptides containing tyrosine can significantly influence cellular metabolism. A study focused on the supplementation of L-tyrosine-containing dipeptides in Chinese hamster ovary (CHO) cells demonstrated that certain combinations could enhance ATP production significantly. Specifically, the dipeptide L-prolyl-L-tyrosine (PY) was found to increase ATP availability by approximately four times compared to control samples .

Table 1: ATP Production from Different Dipeptides in CHO Cells

DipeptideATP Production (Relative Units)
Glycyl-L-tyrosine (GY)1.0
L-tyrosyl-L-valine (YV)1.1
L-prolyl-L-tyrosine (PY) 4.0

This data underscores the metabolic advantages of using specific dipeptides in biopharmaceutical production, particularly when optimizing cell culture media.

Protein Interactions

L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl has been studied for its role in protein interactions. The presence of proline in peptides is known to induce structural rigidity, which can affect how proteins fold and interact with other biomolecules. This characteristic is crucial in understanding how such peptides can be utilized in drug design and therapeutic applications.

Case Studies

  • CHO Cell Culture Optimization : In a controlled experiment, researchers supplemented CHO cell cultures with various tyrosine-containing dipeptides to assess their impact on monoclonal antibody production. The results indicated that while some dipeptides had minimal effects, L-prolyl-L-tyrosine significantly enhanced both cell viability and product yield .
  • Tyrosinase Inhibition : Another relevant study explored the inhibitory effects of cyclo(L-Pro-L-Tyr), a cyclic derivative related to L-tyrosyl-L-prolyl, on tyrosinase activity, which is significant in cosmetic applications for skin lightening. The compound exhibited a concentration-dependent inhibition with a Ki value of 9.86 mM . This finding suggests potential applications in dermatological formulations.

Research Findings

The exploration of L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl has revealed several important biological activities:

  • Enhanced ATP Production : As previously mentioned, the ability of certain dipeptides to increase ATP levels can be pivotal for energy-intensive processes like antibody production.
  • Structural Stability : The incorporation of proline contributes to the stability and functionality of peptides, influencing their biological activity and therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.